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Compound of Interest

Compound Name: (+)-Santolina alcohol
CAS No.: 35671-15-9
Cat. No.: B1590485
Get Quote

Executive Summary & Compound ldentity

Subject: (+)-Santolina alcohol (C10H180) IUPAC Name: (3S)-3-ethenyl-2,5-dimethylhex-4-en-
2-ol CAS Registry Number: 35671-15-9 (specific stereocisomer), 21149-19-9 (racemic)
Skeleton: Irregular Monoterpene (Artemisyl skeleton)

(+)-Santolina alcohol is a distinctive irregular monoterpene alcohol found in the essential oils
of Santolina chamaecyparissus, Artemisia species, and Achillea species. Unlike regular head-
to-tail monoterpenes (e.g., geraniol), Santolina alcohol possesses a non-head-to-tail "artemisyl"
linkage formed via the cleavage of a chrysanthemyl diphosphate intermediate.

This guide provides a rigorous spectroscopic breakdown for researchers isolating or
synthesizing this compound, focusing on the diagnostic signals required for unambiguous
identification.

Structural Elucidation Strategy
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The identification of Santolina alcohol requires a multi-modal approach. Mass spectrometry
(MS) provides the molecular weight and characteristic fragmentation of the tertiary alcohol.
Infrared (IR) spectroscopy confirms the hydroxyl and vinyl functionalities. Nuclear Magnetic

Resonance (NMR) is the definitive tool for establishing the irregular carbon skeleton and
stereochemistry.
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Figure 1: Integrated spectroscopic workflow for the identification of (+)-Santolina alcohol.
Mass Spectrometry (MS) Data

Method: Electron Impact (El), 70 eV.

Santolina alcohol is a tertiary allylic alcohol. Consequently, the molecular ion (

) is often weak or absent due to facile dehydration or
-cleavage.[1]

Diagnostic Fragmentation Table
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Structural Assignment /

m/z (lon) Relative Intensity .
Mechanism
Molecular lon (

154 <1%

). Rarely observed.

139 Low . Loss of methyl group.[2]

136 Low/Medium . Dehydration product
(Santolinatriene).

Loss of dimethylallyl radical?

85 High Characteristic of artemisyl
skeleton.

Hydrocarbon fragment

81 Base Peak (100%) characteristic of irregular
monoterpenes.

59 High -cleavage at C2-C3 bond.
Diagnostic for 2-hydroxy-2-
propyl group.
or

43 High

. Common terpene fragment.

[3]

Interpretation: The presence of the m/z 59 peak is crucial; it confirms the presence of the
tertiary alcohol moiety (

). The absence of a strong molecular ion is typical for this class of alcohols.[1]

Infrared Spectroscopy (IR)

Method: Neat film (NaCl plates) or ATR.
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The IR spectrum provides rapid confirmation of the alcohol functionality and the specific olefinic
substitution pattern (monosubstituted vinyl group).

Frequency (

Intensity Assignment

)

O-H stretching (H-bonded).[4]
3350 - 3450 Strong, Broad ] ]

Indicates tertiary alcohol.[2][5]
3080 Medium stretching (Vinyl).
2970, 2930 Strong stretching (Methyl/Methylene).
1640 Medium stretching (Isolated alkene).

Gem-dimethyl deformation

i (doublet characteristic of

1380, 1365 Medium ) )

isopropyl/gem-dimethyl

groups).

out-of-plane bending.
990, 910 Strong Diagnostic for vinyl group (

)

Nuclear Magnetic Resonance (NMR) Data

Solvent:

Reference: TMS (

ppm)

NMR analysis is the primary method for distinguishing Santolina alcohol from its isomers (e.qg.,
Artemisia alcohol, Yomogi alcohol).

NMR (Proton)

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/nuclear-magnetic-resonance/1h-nmr-and-13c-nmr-chemical-shifts-of-impurities-chart
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590485?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The molecule contains a distinct vinyl group, a trisubstituted alkene, and three methyl groups

(two allylic, two on the carbinol carbon).

Multiplicity (
Position Integration Assignment
(ppm) . 9 9
in Hz)
Gem-dimethyls
1,r 1.20,1.25 Singlets (s) 6H at C2 (next to
OH).
_ Allylic methine at
3 2.25-2.35 Multiplet / ddd 1H
Cs3.
ddd ( Vinyl proton (
Vinyl (Int) 5.75-5.85 1H
Hz) ) at C3.
Terminal vinyl
Vinyl (Ter) 4.95-5.15 Multiplets 2H protons (
).
Internal olefinic
Doublet /
4 5.00-5.10 ) 1H proton. Overlaps
Multiplet N
with vinyl.
_ Allylic methyls at
6, 6' 1.68, 1.75 Singlets (s) 6H
C5.
Hydroxyl proton
OH ~15-20 Broad Singlet 1H (concentration
dependent).

Note on Stereochemistry: The coupling constant of the vinyl proton at C3 helps establish the

configuration, but the absolute stereochemistry (

) is typically assigned via optical rotation (

to

in
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) or comparison with chiral standards.

NMR (Carbon)

The spectrum must show 10 distinct carbon signals.

Position Type Assighment
(ppm) yp g
Carbinol carbon
2 73.0-74.0 C (quat)
(attached to OH).
3 55.0-58.0 CH Allylic methine.
Vinyl 138.0 - 140.0 CH Internal vinyl carbon.
Vinyl 113.0-115.0 Terminal vinyl carbon.
Internal alkene
4 120.0-123.0 CH _
methine.
Internal alkene
5 132.0-135.0 C (quat)
quaternary carbon.
Me (C2) 26.0 - 28.0 Methyls at C2.
Me (C5) 18.0, 25.8 Allylic methyls at C5.

Experimental Protocols
Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without artifacts:

e Solvent Selection: Use

(99.8% D) containing 0.03% TMS as an internal standard.

e Concentration: Dissolve 5-10 mg of (+)-Santolina alcohol in 0.6 mL of solvent.

o Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove

suspended particulates (silica gel dust from columns often broadens peaks).
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e Acquisition:

o : 16 scans, 1 second relaxation delay.

o :512-1024 scans, broadband proton decoupling.

Protocol B: GC-MS Analysis

For verifying purity and fragmentation:

e Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 pm film).
o Carrier Gas: Helium at 1 mL/min constant flow.

e Temperature Program: 60°C (hold 2 min)

240°C at 3°C/min.

e Injection: Split mode (1:50), 250°C injector temperature.
e lon Source: 230°C, 70 eV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Structural Elucidation and Spectroscopic
Characterization of (+)-Santolina Alcohol: A Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1590485/docs#structural-
elucidation-and-spectroscopic-characterization-of-santolina-alcohol-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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